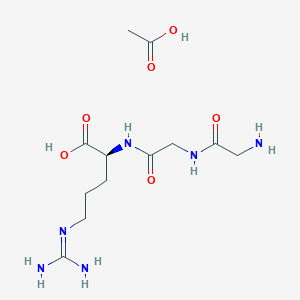
Gly-Gly-Arg acetate salt
Übersicht
Beschreibung
Gly-Gly-Arg acetate salt is a compound with the empirical formula C10H20N6O4 . It has a molecular weight of 288.30 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Molecular Structure Analysis
The molecular structure of Gly-Gly-Arg acetate salt is represented by the SMILES stringCC(O)=O.NCC(=O)NC@@H=N)C(=O)NCC(O)=O . This indicates the presence of two glycine (Gly) residues and one arginine (Arg) residue, along with an acetate ion.
Wissenschaftliche Forschungsanwendungen
Peptide Application in Electrochemical Sensors : Peptides, including those similar to Gly-Gly-Arg, have been utilized in the development of electrochemical sensors. Such peptides can interact with specific targets, allowing for the sensitive detection of various substances, including environmental pollutants and biomarkers in food and environmental matrices. Electrochemical sensors offer the advantages of low cost, high sensitivity, and the ability to operate without the need for sophisticated equipment, making them suitable for in-situ analysis and real-time monitoring (Zambrano-Intriago et al., 2021).
Glyprolines in Regulatory Tripeptides : Glyprolines, including sequences similar to Gly-Gly-Arg, play a crucial role in the structure and function of regulatory oligopeptides. These peptides are involved in various bioactivities and are essential for the stabilization of oligopeptides in organisms, contributing to a complex spectrum of bioactivities. The systematic study of glyprolines can guide the development of new peptide-based medicinal drugs (Ashmarin, 2007).
Radiopharmaceuticals in Tumor Angiogenesis Imaging : Peptides containing the Arg-Gly-Asp sequence have been applied in tumor angiogenesis imaging and targeted therapy. These peptides target integrin αvβ3, overexpressed in tumor endothelial cells, and contribute to the molecular imaging and treatment of tumors. The development of derivatives aims to optimize biological characteristics such as affinity and pharmacokinetics, indicating the potential for peptides like Gly-Gly-Arg in enhancing tumor imaging and therapy applications (Lu & Wang, 2012).
Zukünftige Richtungen
While specific future directions for Gly-Gly-Arg acetate salt are not mentioned in the literature, peptide-based materials in general are a topic of ongoing research. For instance, peptide-based materials that exploit metal coordination are being studied for their potential applications in medicine, sensing, and environmental remediation .
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXDXQXMVMWFU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Gly-Arg acetate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
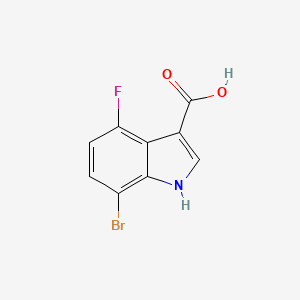
![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)
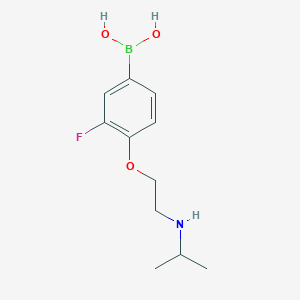
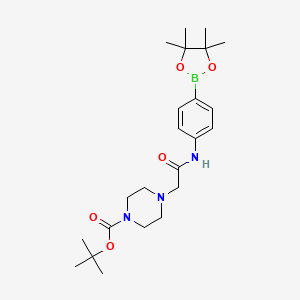
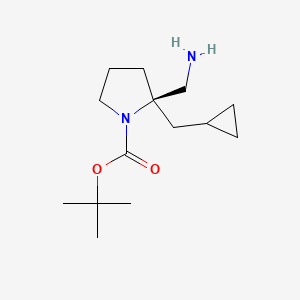
![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
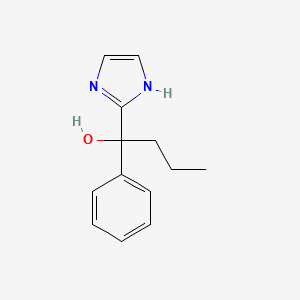
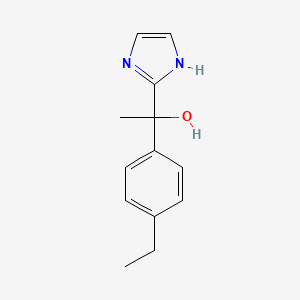
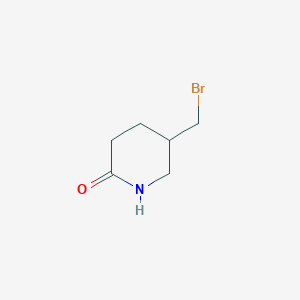
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)

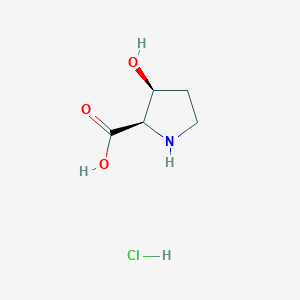
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)